2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide typically involves the reaction of N-methylthiourea with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . Industrial production methods often employ green chemistry principles, such as using non-toxic solvents and reusable catalysts to improve yield and reduce environmental impact .
Chemical Reactions Analysis
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted thiazolidine derivatives
Scientific Research Applications
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and enhanced mechanical strength
Mechanism of Action
The mechanism of action of 2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide is unique compared to other thiazolidine derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
2-Imino-1,3-thiazolidine-4-one: Known for its anticancer and antimicrobial properties.
2-Imino-1,3-thiazoline: Exhibits similar biological activities but differs in its ring structure and reactivity.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties
Properties
CAS No. |
53968-24-4 |
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Molecular Formula |
C5H9N3S2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
2-imino-N-methyl-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C5H9N3S2/c1-7-5(9)8-2-3-10-4(8)6/h6H,2-3H2,1H3,(H,7,9) |
InChI Key |
ICIJCDQYLPOOJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCSC1=N |
Origin of Product |
United States |
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